
N-(2,3-dipropylheptyl)tridecan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dipropylheptyl)tridecan-1-amine is a complex organic compound classified as an amine. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by hydrocarbon groups. This particular compound features a long carbon chain with multiple alkyl groups attached to the nitrogen atom, making it a tertiary amine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dipropylheptyl)tridecan-1-amine typically involves the reaction of halogenoalkanes with ammonia or amines. One common method is the alkylation of primary or secondary amines with halogenoalkanes under controlled conditions. The reaction is usually carried out in a sealed tube to prevent the escape of ammonia .
Industrial Production Methods
Industrial production of such amines often involves large-scale alkylation processes using specialized reactors. The conditions are optimized to maximize yield and purity, often involving high pressures and temperatures to drive the reaction to completion .
Análisis De Reacciones Químicas
Types of Reactions
N-(2,3-dipropylheptyl)tridecan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction reactions can convert the amine into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction typically produces simpler amine derivatives .
Aplicaciones Científicas De Investigación
N-(2,3-dipropylheptyl)tridecan-1-amine has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2,3-dipropylheptyl)tridecan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites and modulating the activity of the target molecules. This interaction can trigger various biochemical pathways, leading to the observed effects .
Comparación Con Compuestos Similares
Similar Compounds
1-Tridecanamine: A simpler amine with a similar carbon chain length but without the additional alkyl groups.
N,N-Dimethylethanamine: A tertiary amine with different alkyl groups attached to the nitrogen atom.
Uniqueness
N-(2,3-dipropylheptyl)tridecan-1-amine is unique due to its specific structure, which includes multiple alkyl groups attached to a long carbon chain. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C26H55N |
|---|---|
Peso molecular |
381.7 g/mol |
Nombre IUPAC |
N-(2,3-dipropylheptyl)tridecan-1-amine |
InChI |
InChI=1S/C26H55N/c1-5-9-11-12-13-14-15-16-17-18-19-23-27-24-26(21-8-4)25(20-7-3)22-10-6-2/h25-27H,5-24H2,1-4H3 |
Clave InChI |
VUJWBBMYHZLEJJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCNCC(CCC)C(CCC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




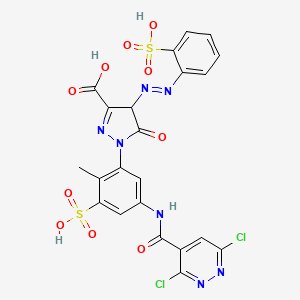
![2-[(Chloromethyl)amino]ethan-1-ol](/img/structure/B14463173.png)

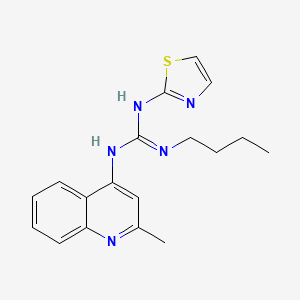

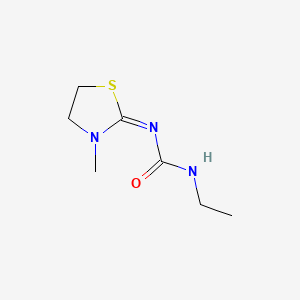

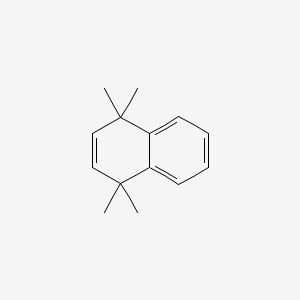

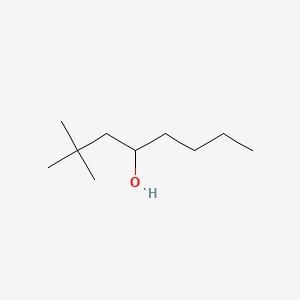

phosphanium chloride](/img/structure/B14463232.png)
